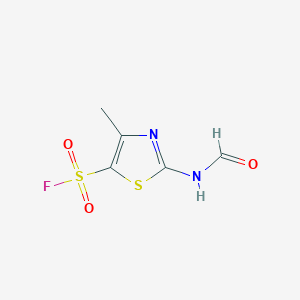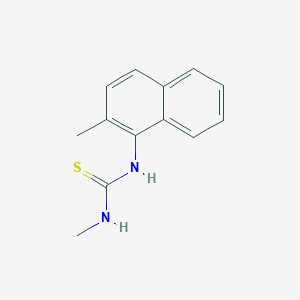
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,3,4-oxadiazol group, a 1-methyl-1H-pyrazole group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in acid-base reactions, while the oxadiazol group might participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Antioxidant Activity
This compound has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various chronic diseases. The structure of the compound, particularly the presence of the dimethoxyphenyl group, suggests it could scavenge free radicals, thereby reducing oxidative stress and potentially preventing diseases related to aging, such as cancer, diabetes, and heart disease .
Cytotoxicity in Cancer Research
The cytotoxic properties of derivatives of this compound have been explored for potential cancer treatments. By inducing cytotoxicity selectively in cancer cells, it could be used to develop new chemotherapeutic agents that are more effective and have fewer side effects than current treatments .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds play a significant role in medicinal chemistry. The compound could be used as a synthon for synthesizing various heterocyclic compounds, which are the core structures for many pharmaceuticals. This application is valuable for creating novel medicines .
Development of New Therapeutics
Due to its unique structure, this compound could be used as a building block in the synthesis of a wide range of therapeutic agents. Its molecular framework allows for the introduction of pharmacophores, which can interact with a variety of enzymes and receptors, leading to the development of new drugs with diverse pharmacological activities .
Enzyme Inhibition
The compound could serve as an inhibitor for certain enzymes. Enzyme inhibitors are used to treat various diseases by blocking the activity of specific enzymes involved in disease progression. This application is particularly relevant in the design of drugs for conditions like hypertension and neurodegenerative diseases .
Material Science
In material science, this compound could be utilized in the synthesis of organic compounds with specific electronic properties. These materials could be used in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has bioactive properties, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential industrial applications .
Propriétés
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-20-7-6-10(19-20)13(21)16-15-18-17-14(24-15)9-4-5-11(22-2)12(8-9)23-3/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBAFMRPJWOLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)

![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)
![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)




![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)
